Tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-6-11(16)10-14(15)7-4-5-8-14/h4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUWEMOTUVJIMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC12CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with specific reagents under controlled conditions . One common method includes the use of N,N-dimethylformamide dimethyl acetal as a reagent .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Dess-Martin periodinane and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate serves as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology and Medicine: The compound is explored for its potential biological activities, including its role as a scaffold in drug design. Its spirocyclic structure is particularly valuable in medicinal chemistry for developing new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate can be better understood by comparing it with analogous spirocyclic tert-butyl carbamates. Key differences include the position of the oxo group, the number of heteroatoms (N/O), and substituent patterns, which collectively impact physicochemical properties and biological activity.
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 2418726-02-8 | C₁₃H₂₁NO₃ | 253.3 | Oxo at C9; single N in azaspiro ring |
| Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate (A349123) | 1221818-08-1 | C₁₃H₂₂N₂O₃ | 254.33 | Oxo at C1; two N atoms in diazaspiro ring |
| Tert-butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate (QM-6948) | 1160246-75-2 | C₁₃H₂₂N₂O₃ | 254.33 | Oxo at C3; two N atoms |
| Tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate (QB-8450) | 886449-72-5 | C₁₃H₂₂N₂O₃ | 254.33 | Oxo at C10; two N atoms |
| Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate (ALA-T178567) | 960294-16-0 | C₁₃H₂₄N₂O₂ | 240.34 | No oxo group; two N atoms |
Key Observations:
For example, the C9-oxo derivative may exhibit stronger dipole interactions compared to C1-oxo analogs, affecting solubility and binding affinity . Tert-butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate (QB-8450) has a diazaspiro ring with N atoms at positions 4 and 9, which may enhance chelation properties compared to monoaza analogs .
Tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate replaces a carbon with oxygen (oxa), reducing ring strain and modifying polarity .
Synthetic Accessibility: Monoaza derivatives (e.g., CAS 2418726-02-8) are typically synthesized via cyclization of tert-butyl-protected amines with ketone-bearing precursors, whereas diaza compounds require multistep routes involving urea or carbamate intermediates .
Biological Relevance :
- Compounds with multiple heteroatoms (e.g., A349123) are often prioritized in medicinal chemistry for their ability to mimic peptide bonds or interact with enzyme active sites .
- The absence of an oxo group (e.g., ALA-T178567) simplifies the molecule but reduces its utility in reactions requiring ketone-mediated conjugations .
Biological Activity
Tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a spiro junction between a decane ring and an azaspiro ring, which contributes to its distinctive chemical properties. Its molecular formula is , and it has a molecular weight of 255.34 g/mol. The presence of the oxo group and the carboxylate functional group enhances its reactivity and potential for biological interactions.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as proteins or enzymes. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating their activity. The compound's reactivity can lead to the formation of covalent bonds with target biomolecules, influencing various biochemical pathways.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Properties : Some spirocyclic compounds have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Activity : Certain derivatives have demonstrated effectiveness against bacterial strains.
- Neuroprotective Effects : There is potential for spirocyclic compounds to protect neuronal cells from oxidative stress.
Case Studies and Experimental Data
- Anticancer Activity : A study investigated the cytotoxic effects of various spirocyclic compounds on cancer cell lines. Results indicated that this compound exhibited significant inhibition of cell growth in breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .
- Antimicrobial Testing : In vitro assays revealed that the compound showed moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL .
- Neuroprotective Studies : A neuroprotective assay demonstrated that the compound could reduce oxidative stress-induced apoptosis in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Significant (IC50: 15 µM) | Moderate (MIC: 32 µg/mL) | Positive |
| Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | Moderate | Weak | Not assessed |
| Tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate | Weak | Moderate | Positive |
Q & A
Q. What are the key considerations for synthesizing Tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate with high purity?
Methodological Answer:
- Synthetic Route Optimization : Use Boc-protection strategies to stabilize the spirocyclic amine during synthesis. Reactions should be monitored via TLC or HPLC to track intermediate formation.
- Purity Enhancement : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol. Evidence from analogs shows achieving ≥95% purity requires strict control of reaction stoichiometry and temperature (e.g., 0–5°C for coupling steps) .
- Characterization : Confirm purity using NMR (e.g., absence of tert-butyl proton splitting at δ 1.4 ppm) and LC-MS (expected [M+H]⁺ = 241.3) .
Q. How can X-ray crystallography determine the molecular structure of this compound?
Methodological Answer:
- Crystallization : Grow single crystals via slow evaporation of a saturated dichloromethane/hexane solution.
- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Apply SHELXT for phase determination and SHELXL for refinement. Analyze hydrogen-bonding networks (e.g., N–H···O interactions) using ORTEP-3 for visualization .
- Validation : Check CIF files for R-factor convergence (<5%) and residual electron density maps .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis. Avoid exposure to moisture .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to minimize inhalation risks .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can Cremer-Pople puckering coordinates analyze the conformational flexibility of the spirocyclic ring system?
Methodological Answer:
- Coordinate Calculation : Derive puckering parameters (θ, φ) using the Cremer-Pople method, which defines the mean plane of the six-membered ring. For the spiro center, analyze deviations (zj) from this plane .
- Molecular Dynamics (MD) : Simulate ring puckering in Gaussian 16 using B3LYP/6-31G(d). Compare energy barriers for pseudorotation pathways (e.g., chair ↔ twist-boat transitions) .
- Crystallographic Data : Overlay X-ray structures to identify dominant conformers. Example: A θ value of 20° indicates moderate puckering .
Q. What methodological approaches resolve contradictions between computational predictions and experimental reactivity data?
Methodological Answer:
- Hybrid QM/MM Studies : Combine DFT (for reactive sites) and molecular mechanics (for bulk solvent effects) to model nucleophilic acyl substitution reactions. Calibrate against experimental kinetic data (e.g., Arrhenius plots) .
- Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis experiments to trace mechanistic pathways (e.g., SN1 vs. SN2). Compare with computed transition states .
- Statistical Analysis : Apply multivariate regression to identify outliers in Hammett plots, adjusting steric parameters (Es) in force fields .
Q. What strategies study the compound’s interaction with biological targets for drug discovery?
Methodological Answer:
- Covalent Docking : Use Schrödinger Suite to model the compound’s iodomethyl analog () forming disulfide bonds with cysteine residues in target enzymes .
- SPR Assays : Immobilize the compound on a CM5 chip to measure binding kinetics (ka/kd) with serum albumin (KD < 10 μM indicates strong plasma protein binding) .
- SAR Table : Compare analogs to identify critical substituents (Table 1) :
| Compound | Structural Feature | Bioactivity (IC₅₀) |
|---|---|---|
| Parent compound | Spirocyclic oxo-group | 2.3 μM (Enzyme X) |
| tert-Butyl 4-oxo-pyrrolidine analog | Linear ketone | >50 μM |
| Iodomethyl derivative () | Electrophilic alkylator | 0.7 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
